

# (+)-U-50488 hydrochloride CAS number and molecular formula.

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## Compound of Interest

Compound Name: (+)-U-50488 hydrochloride

Cat. No.: B3363926

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## Technical Whitepaper: (+)-U-50488 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(+)-U-50488 hydrochloride** is a chemical compound of significant interest in the field of pharmacology and neuroscience. It is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, ( $\pm$ )-U-50488. While its counterpart, the (-)-enantiomer, exhibits high affinity and efficacy at the KOR, (+)-U-50488 serves as a crucial control compound in research settings. Understanding its distinct properties is essential for accurately interpreting experimental results and elucidating the specific mechanisms of kappa-opioid receptor signaling. This document provides a comprehensive overview of the technical data, biological activity, and relevant experimental considerations for **(+)-U-50488 hydrochloride**.

### Chemical and Physical Properties

A clear identification of **(+)-U-50488 hydrochloride** is paramount for its proper use in a research context. The key identifiers and physical properties are summarized in the table below.

Property	Value
CAS Number	114528-81-3[1][2]
Molecular Formula	C <sub>19</sub> H <sub>26</sub> Cl <sub>2</sub> N <sub>2</sub> O·HCl[1]
Molecular Weight	405.79 g/mol [1]
Purity	≥99%[1]
Solubility	Soluble to 100 mM in water and DMSO[1][2]
Storage	Store at room temperature[1]

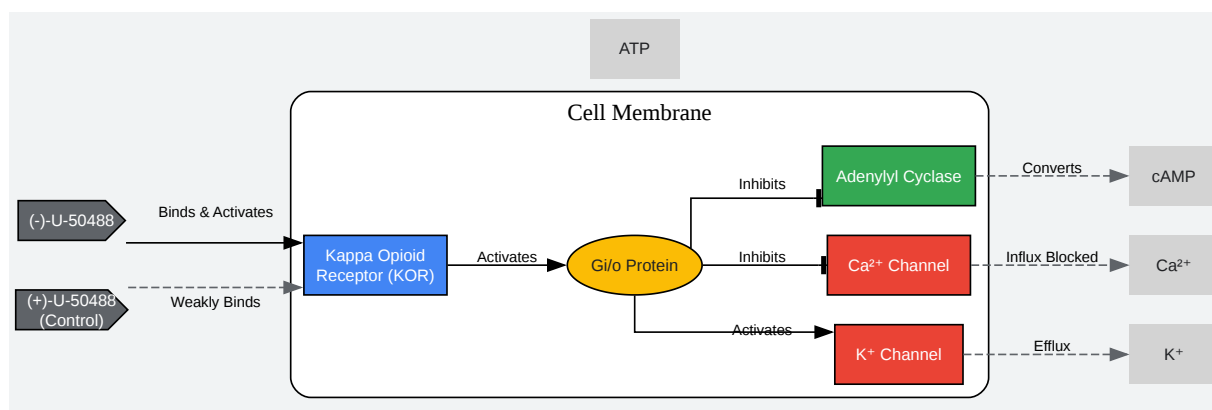
## Biological Activity and Mechanism of Action

**(+)-U-50488 hydrochloride** is characterized as the less active enantiomer of the racemic mixture (±)-U-50488. The biological activity of U-50488 is primarily mediated by the (-)-enantiomer, which is a potent and selective agonist for the kappa-opioid receptor (KOR). In contrast, the (+)-enantiomer exhibits significantly lower affinity for the KOR.

This stereoselectivity is a common feature of opioid receptor ligands and highlights the precise structural requirements for receptor binding and activation. The primary utility of **(+)-U-50488 hydrochloride** in research is to serve as a negative control to demonstrate that the observed effects of the racemic mixture or the (-)-enantiomer are indeed mediated by the kappa-opioid receptor.

## Signaling Pathway

The canonical signaling pathway for KOR agonists involves the activation of Gi/o proteins upon receptor binding. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. Due to its low affinity for the KOR, (+)-U-50488 is not expected to significantly engage this pathway.



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**Figure 1:** Simplified Kappa-Opioid Receptor Signaling Pathway.

## Experimental Protocols

The use of **(+)-U-50488 hydrochloride** as a control is critical in various experimental paradigms. Below are generalized protocols where this compound would be essential.

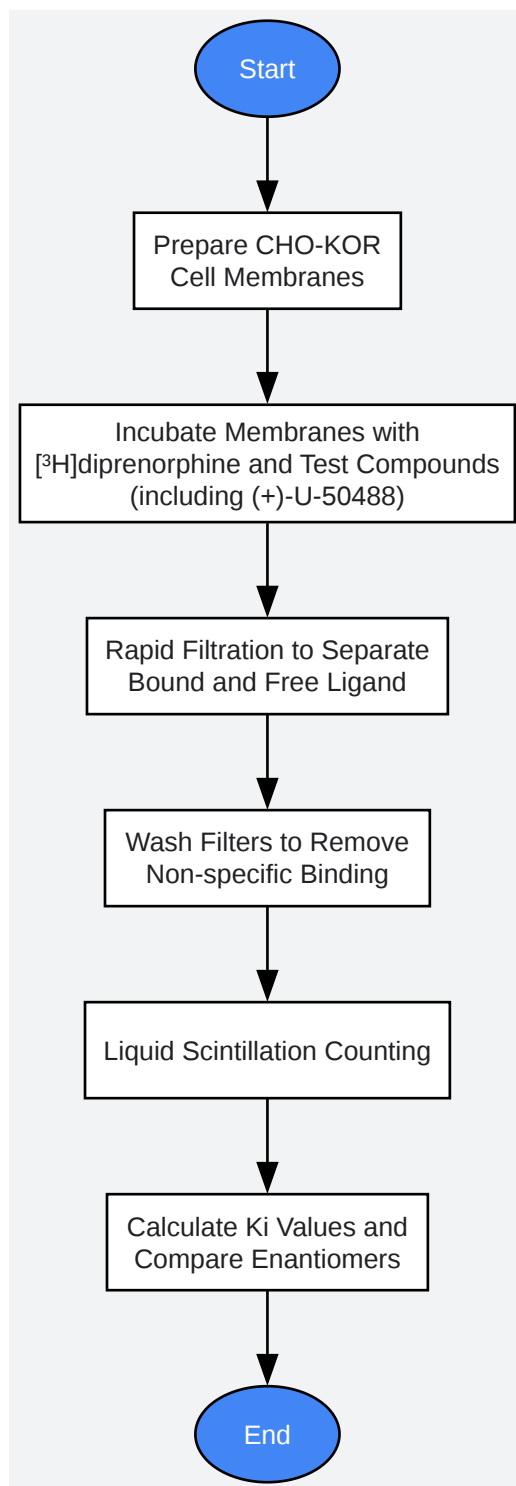
### In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the kappa-opioid receptor and to demonstrate stereoselectivity using (+)-U-50488 as a control.

Methodology:

- **Membrane Preparation:** Prepare cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
- **Radioligand Binding:** Incubate the cell membranes with a known KOR radioligand (e.g., [<sup>3</sup>H]diprenorphine) in the presence of varying concentrations of the test compound, (-)-U-50488, and (+)-U-50488.

- Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Calculate the inhibition constant ( $K_i$ ) for each compound. A significantly higher  $K_i$  for (+)-U-50488 compared to (-)-U-50488 would confirm stereoselective binding.



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**Figure 2:** Workflow for a Competitive Radioligand Binding Assay.

## In Vivo Behavioral Assay (e.g., Analgesia)

Objective: To assess the analgesic effects of a KOR agonist and to confirm that the observed effects are receptor-mediated using (+)-U-50488 as a control.

Methodology:

- **Animal Acclimation:** Acclimate rodents (e.g., mice or rats) to the testing environment.
- **Baseline Measurement:** Measure the baseline nociceptive threshold using a standard test (e.g., tail-flick or hot-plate test).
- **Drug Administration:** Administer the test compound, (-)-U-50488, (+)-U-50488, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
- **Post-treatment Measurement:** At predetermined time points after administration, re-measure the nociceptive threshold.
- **Data Analysis:** Compare the post-treatment latencies to the baseline values. A significant increase in latency for the (-)-U-50488 group, with no significant change in the (+)-U-50488 and vehicle groups, would indicate a KOR-mediated analgesic effect.

## Conclusion

**(+)-U-50488 hydrochloride** is an indispensable tool for researchers studying the kappa-opioid system. Its lack of significant biological activity at the KOR, in stark contrast to its (-)-enantiomer, allows for the definitive demonstration of receptor-mediated effects in a wide range of experimental settings. The proper use of (+)-U-50488 as a negative control strengthens the validity and interpretation of research findings in the development of novel therapeutics targeting the kappa-opioid receptor.

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